molecular formula C21H29NO B12770537 3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (R,R)- CAS No. 26532-77-4

3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (R,R)-

Katalognummer: B12770537
CAS-Nummer: 26532-77-4
Molekulargewicht: 311.5 g/mol
InChI-Schlüssel: UKKMLFPHCPRNJI-FXAWDEMLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (R,R)- is a chiral secondary alcohol with a complex structure It is characterized by the presence of a dimethylamino group, a methyl group, and two phenyl groups attached to the hexanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (R,R)- can be achieved through several synthetic routes. One common method involves the hydroboration-oxidation of unsaturated hexane compounds such as 3-hexyne . This process typically involves the use of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation of appropriate precursors or the use of advanced chiral catalysts to ensure the desired (R,R)-configuration. The specific conditions and catalysts used can vary depending on the desired yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (R,R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMP, chromium trioxide (CrO3)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: SOCl2, PBr3

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alkanes

    Substitution: Alkyl halides

Wissenschaftliche Forschungsanwendungen

3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (R,R)- has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.

Wirkmechanismus

The mechanism of action of 3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (R,R)- involves its interaction with molecular targets such as enzymes and receptors. The presence of the dimethylamino group and the chiral centers allows it to bind selectively to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Hexanol: A simpler alcohol with a similar backbone but lacking the dimethylamino and phenyl groups.

    2-Methyl-3-hexanol: Another hexanol derivative with a different substitution pattern.

    4,4-Diphenyl-3-hexanol: A compound with similar phenyl groups but different overall structure.

Uniqueness

3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (R,R)- is unique due to its specific chiral configuration and the presence of both dimethylamino and phenyl groups

Eigenschaften

CAS-Nummer

26532-77-4

Molekularformel

C21H29NO

Molekulargewicht

311.5 g/mol

IUPAC-Name

(3R,5R)-6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-ol

InChI

InChI=1S/C21H29NO/c1-5-20(23)21(17(2)16-22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20,23H,5,16H2,1-4H3/t17-,20+/m0/s1

InChI-Schlüssel

UKKMLFPHCPRNJI-FXAWDEMLSA-N

Isomerische SMILES

CC[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C)O

Kanonische SMILES

CCC(C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.